4-Hydrazinylpyridine-3-sulfonamide
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Overview
Description
4-Hydrazino-3-pyridinesulfonamide is a heterocyclic compound that contains both a pyridine ring and a sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydrazino group makes it a versatile intermediate for the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
4-Hydrazinylpyridine-3-sulfonamide is a sulfonamide antibiotic . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of nucleic acid in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound disrupts the metabolism of folic acid, thereby preventing the production of nucleic acid in bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid metabolism cycle . This disruption leads to a deficiency in the production of nucleic acids, which are essential components of DNA and RNA. As a result, the bacteria are unable to replicate and grow, leading to their eventual death .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and replication. By disrupting the folic acid metabolism cycle, this compound prevents the production of nucleic acids, thereby inhibiting DNA synthesis and bacterial replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit its antibacterial action . Furthermore, the misuse of antibiotics and lack of strict enforcement of rest period regulations can lead to the environmental presence of sulfonamides and potential spread of antimicrobial resistance .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Hydrazinylpyridine-3-sulfonamide are not well-documented in the literature. As a sulfonamide derivative, it is expected to have similar properties to other sulfonamides. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the production of dihydrofolic acid, a form of folic acid that bacteria and human cells use for producing proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazino-3-pyridinesulfonamide can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . For instance, the reaction of 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium yields 4-hydrazinopyridine .
Industrial Production Methods: Industrial production methods for 4-Hydrazino-3-pyridinesulfonamide typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of hydrazine hydrate as a reagent is common due to its effectiveness in introducing the hydrazino group into the pyridine ring .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazino-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions often involve hydrazine hydrate and other nucleophiles under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various hydrazino derivatives.
Scientific Research Applications
4-Hydrazino-3-pyridinesulfonamide has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of dyes, herbicides, and other industrial chemicals.
Comparison with Similar Compounds
N-Hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide: This compound shares a similar structure but has a longer alkyl chain, which may affect its solubility and biological activity.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms in a heterocyclic ring and exhibit a wide range of biological activities.
Uniqueness: 4-Hydrazino-3-pyridinesulfonamide is unique due to the presence of both the hydrazino and sulfonamide groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-hydrazinylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRSDYFZXIJRKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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